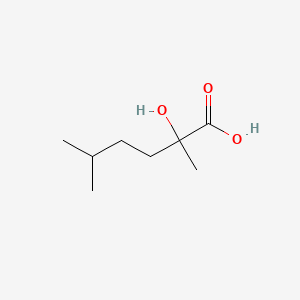

2-Hydroxy-2,5-dimethylhexanoic acid

説明

BenchChem offers high-quality 2-Hydroxy-2,5-dimethylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2,5-dimethylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-hydroxy-2,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-5-8(3,11)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKCUUZYGNPPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility Profile and Physicochemical Characterization of 2-Hydroxy-2,5-dimethylhexanoic Acid

The following technical guide details the solubility profile and physicochemical characterization of 2-Hydroxy-2,5-dimethylhexanoic acid , a specialized alpha-hydroxy acid (AHA) intermediate used in pharmaceutical synthesis (e.g., Plitidepsin/Aplidine analogs).

Technical Guide for Process Development & Pre-formulation

Executive Summary

2-Hydroxy-2,5-dimethylhexanoic acid (C₈H₁₆O₃, MW: 160.21 g/mol ) is a branched alpha-hydroxy fatty acid.[1] Its structure combines a lipophilic iso-octyl backbone with a hydrophilic alpha-hydroxy carboxyl "head."[1][2] This amphiphilic nature dictates a solubility profile that is highly sensitive to pH in aqueous media and broadly soluble in polar organic solvents.[1][2]

For drug development professionals, this compound presents a classic "Acid-Base Swing" purification opportunity.[1][2] It is lipophilic in its protonated free-acid form (low pH) and highly water-soluble in its ionized carboxylate form (high pH).[1][2]

Physicochemical Basis

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1][2]

| Property | Value / Prediction | Structural Driver |

| Molecular Weight | 160.21 g/mol | Small molecule, favorable kinetics.[1][2] |

| LogP (Predicted) | 1.7 – 2.1 | Moderately Lipophilic. The C8 backbone dominates, but the 2-OH group lowers LogP by ~1.0 unit compared to the parent fatty acid.[1][2] |

| pKa (Acidic) | ~3.6 – 3.8 | The alpha-hydroxyl group is electron-withdrawing, increasing acidity compared to standard fatty acids (pKa ~4.8).[1] |

| H-Bond Donors | 2 (COOH, OH) | High affinity for polar protic solvents (Alcohols, Water).[1][2] |

| H-Bond Acceptors | 3 | Facilitates solubility in ethers and ketones.[1][2] |

Structural Analysis[1][2][3]

-

The "Head": The alpha-hydroxy carboxyl moiety is highly polar and capable of bidentate hydrogen bonding.[1][2] This drives solubility in alcohols and water.[1][2]

-

The "Tail": The 2,5-dimethylhexyl chain provides significant steric bulk and hydrophobicity.[1][2] The branching at C2 and C5 disrupts crystal packing relative to linear isomers (e.g., 2-hydroxyoctanoic acid), likely lowering the melting point and increasing solubility in organic solvents.[1][2]

Solubility Profile: Organic Solvents vs. Water[2]

A. Aqueous Solubility (pH Dependent)

Unlike neutral molecules, the solubility of this acid is a function of pH.[1][2]

-

pH < 3 (Protonated State):

-

pH > 5 (Ionized State):

B. Organic Solvent Profile

The compound follows "Like Dissolves Like" principles, modified by its specific functional groups.[1][2]

| Solvent Class | Representative Solvents | Solubility Prediction | Application Utility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very High | Primary solvents for synthesis and transfer.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Stock solution preparation for bio-assays.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction from acidified aqueous layers.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Standard crystallization solvents.[1][2] |

| Non-Polar | Hexane, Heptane, Toluene | Low / Temperature Dependent | Antisolvents. Used to precipitate the acid from EtOAC or DCM solutions.[1][2] |

Experimental Protocols (Self-Validating Systems)

As specific empirical data for this isomer varies by polymorph and purity, the following protocols are required to establish the exact solubility curve for your specific lot.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask)

Validates intrinsic solubility (

Reagents: 2-Hydroxy-2,5-dimethylhexanoic acid (Test Article), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.[1][2]

-

Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

-

Sampling: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant using a pre-heated syringe filter (to prevent precipitation).[1][2]

-

Quantification: Dilute filtrate 1:100 in Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC.

Protocol 2: pH-Solubility Profile (Potentiometric Titration)

Determines the pKa and pH_max (pH of maximum solubility).[1]

-

Dissolution: Dissolve ~10 mg of compound in 50 mL of 0.1 M KCl (ionic strength adjuster).

-

Titration: Titrate with 0.1 M KOH using an autotitrator.

-

Calculation: Use the Henderson-Hasselbalch equation to plot Solubility (

) vs. pH:

Process Visualization

Workflow 1: Solubility Screening & Solvent Selection

This logic flow guides the selection of solvents for recrystallization or extraction based on the profile described above.

Figure 1: Decision tree for solvent selection based on the amphiphilic solubility profile of the compound.[1]

Applications in Synthesis & Extraction[1][2]

The "Acid-Base Swing" Strategy

Because the solubility changes drastically with pH, this compound is an ideal candidate for Liquid-Liquid Extraction (LLE) purification.[1]

-

Impurity Removal (Basic Wash):

-

Product Isolation (Acidic Precipitation):

Recrystallization[1][2]

-

Rationale: The compound is soluble in Ethyl Acetate (H-bonding) but insoluble in Heptane (Lipophilic mismatch).[1][2] The branching (2,5-dimethyl) prevents the tight packing seen in linear fatty acids, often requiring a higher ratio of antisolvent (Heptane) to induce nucleation.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87113478, (2R)-2-hydroxy-5,5-dimethylhexanoic acid.[1] Retrieved from .[1][2]

-

Google Patents (2015). Synthesis of Aplidine and new antitumor derivatives (CN104650177A).[1][2] Retrieved from .[1][2]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (General reference for pKa/LogP solubility theory).

-

ASTM International. ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility.[1][2] (Methodological standard).

Sources

Application Notes and Protocols for the Synthesis of 2-Hydroxy-2,5-dimethylhexanoic Acid

Introduction

2-Hydroxy-2,5-dimethylhexanoic acid is a substituted carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules in pharmaceutical and materials science research. Its structure, featuring a hydroxyl group at the alpha-position, imparts specific chemical properties that are of interest for creating derivatives with tailored biological or material characteristics. This document provides a detailed, two-part synthetic protocol for the laboratory-scale preparation of 2-Hydroxy-2,5-dimethylhexanoic acid. The synthesis route is designed for robustness and is based on well-established organic chemistry principles, ensuring reproducibility.

The protocol first outlines the synthesis of the precursor, 2,5-dimethylhexanoic acid, via a Grignard reaction. This is followed by a selective alpha-hydroxylation accomplished through an alpha-bromination and subsequent hydrolysis. The rationale behind the choice of reagents and reaction conditions is explained throughout to provide a comprehensive understanding of the synthetic pathway.

Part 1: Synthesis of 2,5-dimethylhexanoic Acid via Grignard Reaction

The initial phase of the synthesis focuses on constructing the carbon skeleton of 2,5-dimethylhexanoic acid. A Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] In this protocol, 1-bromo-3-methylbutane is used to form the Grignard reagent, which then reacts with carbon dioxide (in the form of dry ice) to yield the target carboxylic acid after acidic workup.[4][5]

Reaction Scheme:

-

Formation of Grignard Reagent: (CH₃)₂CHCH₂CH₂Br + Mg → (CH₃)₂CHCH₂CH₂MgBr

-

Carboxylation: (CH₃)₂CHCH₂CH₂MgBr + CO₂ → (CH₃)₂CHCH₂CH₂CO₂MgBr

-

Protonation: (CH₃)₂CHCH₂CH₂CO₂MgBr + H₃O⁺ → (CH₃)₂CHCH₂CH₂CO₂H + Mg²⁺ + Br⁻ + H₂O

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activated |

| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 15.1 g (0.10 mol) | Anhydrous |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | Dry, inhibitor-free |

| Iodine | I₂ | 253.81 | 1-2 small crystals | For initiation |

| Dry Ice | CO₂ | 44.01 | ~50 g | Crushed |

| Hydrochloric acid | HCl | 36.46 | ~50 mL (6 M) | For workup |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | For extraction |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

Experimental Protocol:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon. The reaction is to be carried out under an inert atmosphere.

-

Formation of the Grignard Reagent: a. Place the magnesium turnings and a small crystal of iodine in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. b. Add 20 mL of anhydrous diethyl ether to the flask. c. Dissolve the 1-bromo-3-methylbutane in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel. d. Add a small amount (approx. 5 mL) of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a water bath may be necessary. e. Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete reaction.

-

Carboxylation: a. Crush approximately 50 g of dry ice and place it in a separate, dry beaker. b. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. c. Allow the mixture to stand until the excess dry ice has sublimated.

-

Workup and Isolation: a. Slowly add 50 mL of 6 M hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. b. Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. c. Separate the organic layer, and extract the aqueous layer with an additional 50 mL of diethyl ether. d. Combine the organic extracts and wash with 50 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. f. The crude 2,5-dimethylhexanoic acid can be purified by vacuum distillation.

Part 2: Alpha-Hydroxylation of 2,5-dimethylhexanoic Acid

The second part of the synthesis involves the introduction of a hydroxyl group at the alpha-position of the carboxylic acid. This is achieved through a two-step process: alpha-bromination followed by nucleophilic substitution with hydroxide. The alpha-bromination is accomplished using N-bromosuccinimide (NBS) with thionyl chloride, a method known for its efficiency in brominating carboxylic acids at the alpha-position.[6] The subsequent hydrolysis of the alpha-bromo acid to the alpha-hydroxy acid is a standard Sₙ2 reaction.

Workflow for Alpha-Hydroxylation:

Caption: Workflow for the alpha-hydroxylation of 2,5-dimethylhexanoic acid.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,5-dimethylhexanoic acid | C₈H₁₆O₂ | 144.21 | 14.4 g (0.10 mol) | From Part 1 |

| Thionyl chloride | SOCl₂ | 118.97 | 35.7 g (0.30 mol) | Freshly distilled |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 21.4 g (0.12 mol) | Recrystallized |

| Carbon tetrachloride | CCl₄ | 153.82 | 100 mL | Anhydrous |

| 48% Hydrobromic acid | HBr | 80.91 | A few drops | Catalyst |

| Sodium hydroxide | NaOH | 40.00 | 12 g (0.30 mol) | For hydrolysis |

| Deionized water | H₂O | 18.02 | 100 mL | |

| Hydrochloric acid | HCl | 36.46 | As needed (6 M) | For acidification |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 200 mL | For extraction |

Experimental Protocol:

-

Alpha-Bromination: a. In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylhexanoic acid (14.4 g, 0.10 mol) and 20 mL of carbon tetrachloride. b. Add thionyl chloride (35.7 g, 0.30 mol) to the solution. Heat the mixture at 65°C for 30 minutes. c. Cool the reaction mixture to room temperature. Carefully add N-bromosuccinimide (21.4 g, 0.12 mol), 30 mL of carbon tetrachloride, and 5-7 drops of 48% hydrobromic acid. d. Heat the mixture to 70°C for 10 minutes, then increase the temperature to 85°C until the reaction mixture becomes light yellow (approximately 1.5 hours). e. Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. f. Filter the residue to remove succinimide, washing the solid with small portions of carbon tetrachloride. g. Remove the solvent from the filtrate under reduced pressure to obtain crude 2-bromo-2,5-dimethylhexanoic acid, which can be used in the next step without further purification.

-

Hydrolysis to 2-Hydroxy-2,5-dimethylhexanoic acid: a. Prepare a solution of sodium hydroxide (12 g, 0.30 mol) in 100 mL of deionized water in a 250 mL round-bottom flask. b. Add the crude 2-bromo-2,5-dimethylhexanoic acid to the sodium hydroxide solution. c. Heat the mixture to reflux for 2-3 hours with vigorous stirring. d. Cool the reaction mixture to room temperature and acidify to pH 2 with 6 M hydrochloric acid. e. Extract the product with three 50 mL portions of ethyl acetate. f. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. g. Filter and remove the solvent by rotary evaporation to yield the crude product. h. The final product, 2-Hydroxy-2,5-dimethylhexanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Grignard Reaction: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby. The Grignard reaction is highly exothermic and can be vigorous.

-

Thionyl Chloride and Hydrobromic Acid: These reagents are corrosive and toxic. Handle with extreme care and avoid inhalation of vapors.

-

N-bromosuccinimide: NBS is a lachrymator and an irritant. Avoid contact with skin and eyes.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -C=O).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Melting Point Analysis: For solid products, to assess purity.

References

- Grignard Reaction. (n.d.). University of California, Davis, Chem 124. Retrieved from a relevant university chemistry resource.

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY. Retrieved from [Link]

-

The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]

-

Grignard Reagents. (n.d.). Chemguide. Retrieved from [Link]

- Synthesis of derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnins. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Various products formed on oxidation of 2,5- dimethylhexan-3-one are. (n.d.). Vedantu.

- Importance of α‐hydroxylation of β‐keto esters and approaches for their form

- Various products formed on oxidation of 2 5-dimethylhexan-3-one. (2023, February 9). Brainly.in.

- Suerbaev, K. A., Zhaksylykova, G. Z., & Appazov, N. O. (2013).

- 2-bromohexanoyl chloride. (n.d.). Organic Syntheses Procedure.

-

Isovaleric acid. (n.d.). Wikipedia. Retrieved from [Link]

- Hydroxy ketone synthesis by oxid

-

2,5-Dimethylhexanoic acid. (n.d.). PubChem. Retrieved from [Link]

- Method of producing carboxylic acid amides. (n.d.).

- Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation. (2026, January 28). Beilstein Journals.

- Nunna, et al. (2015). An Improved Process for the Synthesis of Gemfibrozil. Asian Journal of Chemistry.

- 2-Bromo-5,5-dimethylhexanoic acid. (n.d.). PubChem.

- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). Springer.

- Oxidation of ketones involves carbon-carbon bond cleavage. Name the products formed on oxidation of 2, 5-dimethyl hexane-3-one. (2026, February 21). Infinity Learn.

- Enantioselective α-hydroxylation of β-ketoamides. (n.d.). RSC Publishing.

- Synthesis. (2020, February 26). Chemistry LibreTexts.

Sources

Applications of 2-Hydroxy-2,5-dimethylhexanoic acid as a chiral building block

Application Note: 2-Hydroxy-2,5-dimethylhexanoic Acid as a Strategic Chiral Building Block

Executive Summary

2-Hydroxy-2,5-dimethylhexanoic acid (CAS: 132343-13-6 / 7019-99-2) is a specialized tertiary

Its primary utility lies in the development of Didemnin and Aplidine (Plitidepsin) analogs—potent antitumor and antiviral agents derived from marine tunicates.[1] By incorporating this sterically demanding moiety, medicinal chemists can modulate the conformational rigidity of the peptide backbone and protect adjacent ester bonds from metabolic hydrolysis, thereby enhancing the pharmacokinetic profile of the final drug candidate.[1]

Structural Analysis & Chemical Logic

The molecule's value is derived from two key structural features:

-

Quaternary Chiral Center (C2): The presence of both a hydroxyl group and a methyl group at the

-position creates a "tetrasubstituted" center.[1] This steric bulk restricts rotation around the -

Isobutyl Side Chain: Mimics the hydrophobic side chain of Leucine, allowing the molecule to interact with hydrophobic pockets in target proteins (e.g., eEF1A2 interaction in Plitidepsin mechanism) while resisting proteolysis.[1]

Comparative Structural Logic

| Feature | L-Leucine | L-Leucic Acid | 2-Hydroxy-2,5-dimethylhexanoic Acid |

| Backbone | Tertiary | ||

| C2 Substituent | H | H | Methyl ( |

| Side Chain | Isobutyl | Isobutyl | Isobutyl (Extended by 1C vs Leucic) |

| Role | Native Building Block | Depsipeptide Linker | Conformational Locker / Metabolic Shield |

Primary Application: Synthesis of Didemnin/Aplidine Analogs[1]

Context: Aplidine (Plitidepsin) is a cyclic depsipeptide approved for multiple myeloma.[1] It contains a complex "Hip" unit (Hydroxyisovalerylpropionic acid).[1] Application: 2-Hydroxy-2,5-dimethylhexanoic acid serves as a streamlined, synthetically accessible surrogate for the "Hip" unit or as a replacement for the Leucine/Leucic acid residues in next-generation analogs.[1]

Mechanism of Action in Drug Design

-

Proteolytic Stability: The

-methyl group prevents the approach of esterases and peptidases, significantly increasing the plasma half-life of the depsipeptide.[1] -

Conformational Locking: The quaternary center forces the backbone into a kinked conformation, often required for macrocyclization efficiency during the synthesis of cyclic peptides.[1]

Workflow Visualization: Depsipeptide Assembly

Figure 1: Strategic incorporation of the chiral building block into cyclic depsipeptides.

Detailed Protocols

Protocol A: Enantioselective Synthesis via Enzymatic Resolution

Objective: To produce enantiomerically pure (S)-2-hydroxy-2,5-dimethylhexanoic acid from a racemic precursor.

Reagents:

-

Methyl 2-hydroxy-2,5-dimethylhexanoate (Racemic substrate)[1]

-

Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)[1]

-

Phosphate Buffer (0.1 M, pH 7.0)[1]

-

Organic Co-solvent (MTBE or Toluene)[1]

Procedure:

-

Substrate Preparation: Dissolve racemic methyl 2-hydroxy-2,5-dimethylhexanoate (10 mmol) in MTBE (20 mL).

-

Enzyme Addition: Add Phosphate Buffer (20 mL, pH 7.0) and CAL-B (500 mg).[1]

-

Incubation: Stir the biphasic mixture vigorously at 30°C. Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Quenching: Stop the reaction at ~50% conversion (typically 24-48 hours). Filter off the immobilized enzyme.[1]

-

Separation:

-

Purification: Dry the acid extract over Na₂SO₄ and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Coupling of Sterically Hindered Tertiary Alcohol

Objective: To couple the tertiary hydroxyl group of the building block to an amino acid (Ester bond formation).[1] Standard coupling (EDC/NHS) often fails due to steric bulk.[1]

Method: Yamaguchi Esterification Reagents:

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[1]

-

Triethylamine (TEA)[1]

-

DMAP (4-Dimethylaminopyridine)[1]

-

Solvent: Toluene or THF[1]

Procedure:

-

Mixed Anhydride Formation: Dissolve the carboxylic acid partner (e.g., Boc-Pro-OH) (1.2 eq) and TEA (1.5 eq) in THF. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) at 0°C. Stir for 1 hour to form the mixed anhydride.

-

Addition of Nucleophile: Add 2-Hydroxy-2,5-dimethylhexanoic acid ester (1.0 eq) (acting as the alcohol nucleophile) and DMAP (2.0 eq) dissolved in Toluene.

-

Reaction: Heat the mixture to 60-80°C for 12-24 hours. The high temperature and DMAP catalysis are required to overcome the steric hindrance of the tertiary alcohol.[1]

-

Workup: Dilute with EtOAc, wash with citric acid (10%), saturated NaHCO₃, and brine.

Data Summary & Specifications

| Property | Specification | Note |

| Molecular Formula | ||

| Molecular Weight | 160.21 g/mol | |

| Physical State | White Crystalline Solid or Viscous Oil | Depends on enantiomeric purity |

| Chirality | (S)- or (R)- | (S)-isomer typically matches L-amino acids |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Poorly soluble in water |

| Storage | -20°C, Desiccated | Hygroscopic; protect from moisture |

References

-

Rinehart, K. L., et al. (1996).[1] "Dehydrodidemnin B (Aplidine): A new antitumor agent."[1] Journal of Medicinal Chemistry. Link[1]

-

Joullie, M. M., et al. (2003).[1] "Total Synthesis of Didemnins." Chemical Reviews. Link[1]

-

Vera, M. D., & Joullié, M. M. (2002).[1] "Natural products as probes of cell biology: 20 years of didemnin research." Medicinal Research Reviews. Link[1]

-

PharmaMar S.A. (2015).[1] "Method for the synthesis of Aplidine and new antitumor derivatives." Patent WO 200202596 A2.[1] Link

-

Bornscheuer, U. T., & Kazlauskas, R. J. (2006).[1] "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH.[1] (Reference for Lipase Resolution Protocols).

Sources

Procedures for using 2-Hydroxy-2,5-dimethylhexanoic acid in metal complexation

Executive Summary & Chemical Context

2-Hydroxy-2,5-dimethylhexanoic acid (HDMHA) is a sterically hindered

Unlike HIBA, which is water-soluble, the C8-carbon backbone of HDMHA renders it highly soluble in non-polar organic solvents (kerosene, toluene, 1-octanol). This unique property allows researchers to translate the superior selectivity of HIBA into Solvent Extraction (SX) systems, offering a scalable alternative to chromatographic columns for critical metal separations (e.g., Ln(III)/An(III) or Ni/Co).

Key Chemical Features:

-

Chelation Mode: Bidentate (

) coordination via the carboxylate oxygen and the -

Steric Hindrance: The quaternary carbon at the

-position (bearing methyl, hydroxyl, and isobutyl groups) suppresses esterification and hydrolysis, providing exceptional stability in acidic media. -

Selectivity: The rigidity of the

-hydroxy chelate ring is highly sensitive to the ionic radius of the metal center, driving size-based selectivity.

Mechanism of Action

The complexation in a biphasic system (Solvent Extraction) generally follows a cation-exchange mechanism. The lipophilic acid (

General Equilibrium Equation:

Note: Overbars denote species in the organic phase.

Depending on the diluent and metal concentration, the ligand may also participate in solvation, forming species like

DOT Diagram: Extraction Mechanism & Workflow

Figure 1: Schematic of the biphasic cation-exchange mechanism driven by HDMHA.

Experimental Protocols

Protocol A: Determination of Stability Constants (Potentiometric Titration)

Purpose: To quantify the binding affinity (

Reagents:

-

Ligand: HDMHA (>98% purity). Note: If commercial standard is unavailable, synthesis via cyanohydrin hydrolysis of 2,5-dimethyl-2-hexanone is required.

-

Solvent: 50% (v/v) Ethanol-Water mixture (to ensure ligand solubility).

-

Titrant: 0.1 M NaOH (standardized, carbonate-free).

-

Ionic Strength Adjuster: 0.1 M NaClO₄ or KNO₃.

Procedure:

-

Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.0 and 7.0. Correct for the liquid junction potential of the ethanol-water mixture (Van Uitert & Haas correction).

-

Ligand Titration: Prepare 50 mL of 2 mM HDMHA in the solvent with fixed ionic strength (0.1 M NaClO₄). Titrate with 0.1 M NaOH to determine the acid dissociation constant (

).-

Insight: The

-hydroxyl group increases acidity (lower

-

-

Metal Titration: Prepare a solution containing 2 mM HDMHA and 1 mM Metal Ion (

or -

Execution: Titrate with NaOH under nitrogen atmosphere (to exclude CO₂) at 25°C. Record pH vs. Volume of base.

-

Data Analysis: Use Hyperquad or BEST software to fit the potentiometric data and calculate stability constants (

).

Data Output Table (Example Structure):

| Parameter | Symbol | Value (Example for Cu²⁺) | Significance |

| Acid Dissociation | 4.85 ± 0.02 | Determines pH range for extraction. | |

| Stability Const 1 | 3.20 | Formation of [ML]⁺ species. | |

| Stability Const 2 | 2.95 | Formation of neutral [ML₂] species. |

Protocol B: Solvent Extraction & Slope Analysis

Purpose: To determine the stoichiometry of the extracted complex and the optimal pH for separation.

Reagents:

-

Organic Phase: 0.1 M – 0.5 M HDMHA in Toluene or Kerosene (with 5% Isodecanol as phase modifier to prevent third-phase formation).

-

Aqueous Phase: 10 mM Metal Nitrate solution (

or -

pH Adjustment: dilute HNO₃ and NaOH.

Step-by-Step Methodology:

-

Pre-equilibration: Contact the organic phase with blank aqueous acid (pH 2.0) to pre-saturate the solvent with water and acid.

-

Contacting: In a 20 mL glass vial, mix equal volumes (5 mL each) of Organic and Aqueous phases (

). -

Agitation: Shake mechanically for 30 minutes at 25°C. (Equilibrium for AHAs is generally fast, <10 mins, but 30 mins ensures completion).

-

Separation: Centrifuge at 3000 rpm for 5 minutes to ensure full phase disengagement.

-

pH Measurement: Measure the equilibrium pH (

) of the aqueous phase. Crucial: Do not use the initial pH. -

Analysis: Measure metal concentration in the aqueous raffinate using ICP-OES. Calculate organic concentration by mass balance.

-

Slope Analysis:

-

Calculate Distribution Ratio:

. -

Plot

vs. -

Interpretation: The slope of this line corresponds to the number of protons released (

). For

-

DOT Diagram: Slope Analysis Logic

Figure 2: Decision tree for interpreting Slope Analysis data to determine complex stoichiometry.

Protocol C: Solid-State Synthesis (For Structural Characterization)

Purpose: To isolate the metal-HDMHA complex for X-ray crystallography or IR spectroscopy.

-

Dissolution: Dissolve 2 mmol of HDMHA in 10 mL of Ethanol.

-

Deprotonation: Add 2 mmol of KOH (dissolved in minimal water) to generate the potassium salt (

). Stir for 10 minutes. -

Metal Addition: Add 1 mmol of Metal Chloride (

) dropwise while stirring. -

Precipitation: The complex

is often less soluble than the reagents. If no precipitate forms, slowly evaporate the ethanol or add water to induce precipitation. -

Recrystallization: Recrystallize from hot ethanol/hexane.

-

Validation:

-

FTIR: Look for the shift in the Carbonyl (

) stretch. In the free acid, it appears ~1720 cm⁻¹. In the complex, it shifts to ~1600 cm⁻¹ (asymmetric stretch) and ~1400 cm⁻¹ (symmetric stretch), confirming coordination.

-

Safety and Handling References

-

Toxicity: As a structural isomer/metabolite of Gemfibrozil, HDMHA should be handled with standard laboratory safety precautions (gloves, fume hood). It is not classified as an acute toxin but should be treated as a potential irritant.

-

Waste: Heavy metal raffinates must be disposed of in dedicated inorganic waste streams.

References

-

Choppin, G. R., & Silva, R. J. (1956).[1][2] Separation of the Lanthanides by Ion Exchange with Alpha-Hydroxy Isobutyric Acid.[1][2] Journal of Inorganic and Nuclear Chemistry, 3(2), 153-154.

- Foundational text establishing the selectivity of alpha-hydroxy acids for lanthanides.

-

Preston, J. S. (1985). Solvent extraction of metals by carboxylic acids. Hydrometallurgy, 14(2), 171-188.

- Authoritative review on the mechanism of carboxylic acid extraction, including steric effects.

-

Ota, K., Nagao, K., & Ohmiya, H. (2021).[3] Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling.[3] Organic Letters, 23(11), 4420-4425.

- Modern synthetic route for cre

-

Martell, A. E., & Smith, R. M. (2004). NIST Critically Selected Stability Constants of Metal Complexes.

- The gold standard database for verifying stability constants of AHA analogues.

-

Nash, K. L. (1994). A review of the basic chemistry and recent developments in trivalent f-elements separations. Solvent Extraction and Ion Exchange, 12(2), 353-399.

- Contextualizes the use of alpha-hydroxy ligands in nuclear separ

Sources

Technical Support Center: High-Temperature Stabilization of 2-Hydroxy-2,5-dimethylhexanoic Acid

Executive Summary & Molecule Profile

Subject: 2-Hydroxy-2,5-dimethylhexanoic acid (2-HDHA)

CAS: 90201-13-1 (Related isomer/derivative class)

Critical Issue: Thermal instability resulting in dehydration and oligomerization at temperatures

The Thermal Paradox:

While the aliphatic backbone of 2-HDHA is robust, the tertiary

This guide provides the mechanistic understanding and validated protocols to stabilize 2-HDHA during synthesis, purification, and formulation.

The Degradation Mechanism (The "Why")

To stabilize 2-HDHA, you must understand what is breaking it. The degradation is not random; it is driven by the stability of the tertiary carbocation intermediate.

Primary Failure Mode: Acid-Catalyzed Dehydration

At elevated temperatures, especially in acidic environments (even its own acidity, pKa

The Pathway:

-

Protonation: The

group accepts a proton ( -

Elimination: Water (

) leaves, forming a tertiary carbocation. -

Alkene Formation: A proton is removed from C3, creating a double bond (2,5-dimethylhex-2-enoic acid).

Visualizing the Pathway

Figure 1: Thermal degradation pathway of 2-HDHA showing the critical dehydration step driven by heat and acidity.

Troubleshooting Guide

Use this diagnostic matrix to identify if your sample has already degraded.

| Symptom | Probable Cause | Verification Method | Corrective Action |

| Sample turns yellow/brown | Formation of conjugated alkenes (oligomers). | UV-Vis: Check for absorption >280 nm. | Fail. Discard sample. Purification is difficult.[1] |

| Melting Point Depression | Presence of dehydration impurities (eutectic mixture). | DSC: Broad endotherm instead of sharp peak. | Recrystallize from non-acidic solvent (e.g., Hexane/EtOAc). |

| New Peak in HPLC/GC | 2,5-dimethylhex-2-enoic acid formation. | MS: Look for mass [M-18] (Loss of water). | Adjust pH to 7.0–7.5 immediately. |

| Insoluble Precipitate | Polymerization/Lactide formation (less common but possible). | NMR: Check integration of | Filter; attempt re-hydrolysis with NaOH (risky). |

Validated Stabilization Protocols

The following protocols are designed to neutralize the self-catalyzing acidity of 2-HDHA.

Protocol A: Salt Formation (The Gold Standard)

Objective: Convert the free acid to a Sodium or Calcium salt. The carboxylate anion is significantly less electrophilic, and the removal of the acidic proton prevents auto-catalysis.

Reagents:

-

2-HDHA (Free Acid)

-

Sodium Bicarbonate (

) or Calcium Carbonate ( -

Solvent: Methanol or Ethanol (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 2-HDHA in Methanol (10 mL per gram).

-

Neutralization: Slowly add stoichiometric equivalent (1.0 eq) of

. Do not use strong bases like NaOH, as they can induce retro-aldol degradation. -

Reaction: Stir at room temperature for 1 hour until gas evolution (

) ceases. -

Evaporation: Remove solvent via rotary evaporation at <40°C .

-

Drying: Lyophilize the resulting salt to remove trace water.

Outcome: The resulting Sodium 2-hydroxy-2,5-dimethylhexanoate is stable up to 150°C .

Protocol B: Chelation & Buffering (For Aqueous Solutions)

Objective: If the molecule must remain in solution at high temperatures, metal ions must be sequestered (as they catalyze dehydration) and pH must be clamped.

Formulation:

-

Buffer: Phosphate or Citrate buffer adjusted to pH 7.4 .

-

Chelator: Disodium EDTA (0.05% w/v).

-

Antioxidant: Sodium Sulfite (optional, prevents oxidative stress on the backbone).

Logic:

-

pH 7.4: Prevents protonation of the

group. -

EDTA: Captures

or

Decision Logic: Selecting the Right Method

Follow this workflow to determine the best stabilization strategy for your specific application.

Figure 2: Decision tree for stabilizing 2-HDHA based on physical state and thermal requirements.

Frequently Asked Questions (FAQs)

Q: Can I use Dimethyl Sulfoxide (DMSO) as a solvent for high-temperature reactions? A: Caution advised. While DMSO is a good solvent, it is hygroscopic. At high temperatures (>80°C), DMSO can act as an oxidant or facilitate dehydration if any acid catalyst is present. We recommend Sulfolane or Diglyme for high-temperature non-aqueous work, provided the system is strictly anhydrous.

Q: Why does my sample smell "fruity" after heating? A: This indicates esterification . If you heated the free acid in an alcohol solvent (methanol/ethanol) without neutralizing it first, you likely created the methyl/ethyl ester. This is a different molecule with different pharmacokinetics. Always neutralize before heating in alcohols.

Q: Is the degradation reversible? A: No. Once the water is eliminated to form the alkene (2,5-dimethylhex-2-enoic acid), re-hydration is thermodynamically unfavorable and kinetically difficult without harsh acid catalysis (which would cause further side reactions). Prevention is the only cure.

Q: How do I store the stabilized salt? A: The sodium salt is hygroscopic. Store in a tightly sealed amber glass vial with a desiccant pack (Silica gel) at 4°C.

References

-

PubChem. 2-Hydroxy-2,5-dimethylhexanoic acid - Computed Properties and Structure.[2] National Library of Medicine. [Link]

-

NIST Chemistry WebBook. 2,5-dimethylhexanoic acid (Structural Analog Data). National Institute of Standards and Technology.[3] [Link]

-

Abe, H. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. Macromolecular Bioscience, 2006.[4] (Provides mechanistic insight into

-hydroxy acid elimination pathways). [Link] -

ResearchGate. Stability of lactic acid and glycolic acid in aqueous systems. (General principles of AHA thermal stability and buffer effects). [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C-NMR Spectral Interpretation of 2-Hydroxy-2,5-dimethylhexanoic Acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. 2-Hydroxy-2,5-dimethylhexanoic acid, a substituted alpha-hydroxy acid, represents a class of compounds with significant potential in various applications, including as building blocks in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the precise molecular structure of such compounds in solution.

This guide provides an in-depth, expert-level interpretation of the proton (¹H) and carbon-13 (¹³C) NMR spectra anticipated for 2-Hydroxy-2,5-dimethylhexanoic acid. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's electronic environment and its spectral output. This analysis serves as a benchmark for researchers, quality control scientists, and drug development professionals, enabling them to validate their synthetic products and distinguish them from potential isomeric impurities.

Section 1: Molecular Structure and Symmetry Analysis

To interpret the NMR spectra of 2-Hydroxy-2,5-dimethylhexanoic acid, we must first deconstruct its molecular architecture to identify all chemically unique proton and carbon environments. The presence of a chiral center at the C2 position renders the two methylene protons on C3 (Hᶜ) and C4 (Hᵈ) diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to distinct signals.

Figure 1: Molecular structure of 2-Hydroxy-2,5-dimethylhexanoic acid with labeled unique carbon (C¹⁻⁸) and proton (Hᵃ⁻ᵍ) environments.

Based on this analysis, we anticipate:

-

Eight distinct signals in the ¹³C-NMR spectrum.

-

Seven distinct signals in the ¹H-NMR spectrum, assuming the diastereotopic protons are resolved.

Section 2: Predicted ¹H-NMR Spectrum Analysis

The ¹H-NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration (area under the peak), and spin-spin coupling (multiplicity). Each predicted signal is detailed below, with explanations grounded in fundamental principles of magnetic shielding and nuclear physics.

Table 1: Predicted ¹H-NMR Data for 2-Hydroxy-2,5-dimethylhexanoic acid (in CDCl₃)

| Assigned Protons | Label | Integration | Predicted δ (ppm) | Multiplicity | Rationale & Key Insights |

| Carboxyl H | Hᵃ | 1H | 10.0 - 13.0 | Broad Singlet (br s) | The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. Its signal is often broad and may not be observed depending on solvent and concentration[1][2]. |

| Hydroxyl H | Hᵇ | 1H | 0.5 - 5.5 | Broad Singlet (br s) | The chemical shift of an alcohol proton is highly variable, depending on solvent, temperature, and concentration, which affect hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange, which averages out coupling to neighboring protons[3][4][5]. |

| C8 Methyl | Hᵉ | 3H | ~1.5 | Singlet (s) | These three protons are attached to a quaternary carbon (C2) and thus have no adjacent protons to couple with, resulting in a sharp singlet. Its position is slightly downfield due to the proximity of the C2-OH and C1-COOH groups[6]. |

| C6 & C7 Methyls | Hᵍ | 6H | ~0.9 | Doublet (d) | These two methyl groups are equivalent. They are coupled to the single methine proton (Hᶠ) on C5. Following the n+1 rule, they appear as a doublet (1+1=2). This is a characteristic isopropyl group signal[2]. |

| C5 Methine | Hᶠ | 1H | ~1.5 - 1.7 | Multiplet (m) or Nonet | This proton is coupled to six equivalent protons on C6/C7 and two protons on C4. This complex coupling (6+2=8 neighbors) would theoretically result in a nonet, but is often observed as a complex multiplet. |

| C4 Methylene | Hᵈ | 2H | ~1.4 - 1.6 | Multiplet (m) | These protons are coupled to both the C3 and C5 protons, leading to a complex multiplet. |

| C3 Methylene | Hᶜ | 2H | ~1.7 - 1.9 | Multiplet (m) | These protons are deshielded more than the C4 protons due to their closer proximity to the electron-withdrawing C2-OH and C1-COOH functionalities. They couple with the C4 protons, resulting in a multiplet. |

Section 3: Predicted ¹³C-NMR Spectrum Analysis

The ¹³C-NMR spectrum, typically acquired with proton decoupling, shows a single sharp peak for each unique carbon atom. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of its attached atoms.

Table 2: Predicted ¹³C-NMR Data for 2-Hydroxy-2,5-dimethylhexanoic acid (in CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Rationale & Key Insights |

| C1 (Carboxyl) | 175 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears furthest downfield in the spectrum. This is a highly characteristic and reliable signal for this functional group[7][8][9]. |

| C2 (α-Carbon) | 70 - 80 | This quaternary carbon is directly bonded to two electronegative oxygen atoms (from -COOH and -OH), causing a significant downfield shift into the range typical for carbons bearing an alcohol group[3]. |

| C5 (Methine) | 25 - 35 | This is a standard sp³ hybridized methine carbon in an aliphatic chain. |

| C3 (Methylene) | 35 - 45 | This methylene carbon is β to the hydroxyl and carboxyl groups, experiencing a moderate deshielding effect that shifts it downfield compared to a typical alkane CH₂ group. |

| C4 (Methylene) | 20 - 30 | This methylene carbon is further from the electron-withdrawing groups and thus resonates at a more upfield, standard alkane chemical shift. |

| C8 (Methyl) | 20 - 30 | This methyl carbon is attached to the deshielded C2. Its chemical shift will be influenced by the α-hydroxy-acid moiety. |

| C6 & C7 (Methyls) | ~22.5 | These two methyl carbons of the isopropyl group are chemically equivalent and will produce a single, strong signal in a region characteristic of terminal alkyl groups. |

Section 4: Comparative Analysis - Distinguishing from a Positional Isomer

To demonstrate the diagnostic power of NMR, we can compare the expected spectra of our target compound with a potential synthetic byproduct, such as the positional isomer 3-Hydroxy-2,5-dimethylhexanoic acid .

-

Key ¹H-NMR Differences: In the 3-hydroxy isomer, the proton on the carbon bearing the -OH group (C3) would be a methine proton (CH), not a quaternary carbon. This would result in a new signal in the 3.5-4.0 ppm range, likely a multiplet, and the C2-methyl signal would now be a doublet instead of a singlet.

-

Key ¹³C-NMR Differences: The signal for the carbon attached to the hydroxyl group (C3) would be in the 65-75 ppm range, but it would be a CH signal (visible in a DEPT-90 experiment), not a quaternary carbon signal (absent in DEPT experiments). The C2 carbon would shift significantly upfield.

This comparative approach underscores how a detailed interpretation of NMR data provides an irrefutable fingerprint of molecular structure, essential for process control and impurity profiling in drug development.

Section 5: Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a sample like 2-Hydroxy-2,5-dimethylhexanoic acid.

I. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the high-purity compound into a clean, dry vial.

-

Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard, typically 0.03% v/v Tetramethylsilane (TMS). TMS provides a reference signal at 0.00 ppm[1].

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup and Calibration

-

Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure on the magnetic field to maximize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

III. Data Acquisition

-

¹H NMR Acquisition:

-

Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to ~16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): Set to 1-2 seconds to allow for near-complete relaxation of protons.

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (e.g., 'zgpg30').

-

Spectral Width: Set to ~220 ppm, centered around 100 ppm.

-

Relaxation Delay (d1): Use a longer delay of 2-5 seconds, as quaternary carbons relax slowly.

-

Number of Scans: 1024-4096 scans are often required due to the low natural abundance (1.1%) of the ¹³C nucleus.

-

IV. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR, or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.

-

Integration: For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.

Figure 2: Standardized workflow for NMR spectral acquisition and analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C-NMR spectra, grounded in a solid understanding of chemical principles, is indispensable for the structural verification of 2-Hydroxy-2,5-dimethylhexanoic acid. The predicted chemical shifts, multiplicities, and integrations detailed in this guide provide a robust framework for scientists to confirm the identity and purity of their material. By comparing experimental data to these authoritative predictions and utilizing the provided protocols, researchers can ensure the scientific integrity of their work and accelerate the development of novel chemical entities.

References

-

ResearchGate. (2022). What are the 13C NMR Peaks for two chemicals? [Online discussion]. Available at: [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Available at: [Link]

-

Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504–4506. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. Available at: [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Video]. YouTube. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

-

University of Arizona. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). The four facets of 1H NMR spectroscopy. Available at: [Link]

-

Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0239126). Available at: [Link]

-

NP-MRD. (2022). Showing NP-Card for (2r,5s)-2,5-diamino-2-hydroxyhexanoic acid (NP0234060). Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-3,5-dimethylhexanoic acid. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Search Results. Available at: [Link]

-

Oksanen, V., Malinen, K., & Wirtanen, T. (2025). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances, 15, 45724-45728. Available at: [Link]

-

Journal of Heterocyclic Chemistry. (1988). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. acdlabs.com [acdlabs.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Comparative Analysis of Steric and Lipophilic Attributes: Standard AHAs vs. 2-Hydroxy-2,5-dimethylhexanoic Acid

Executive Summary

This guide provides a technical comparison between established Alpha-Hydroxy Acids (Glycolic, Lactic) and the sterically hindered, lipophilic derivative 2-Hydroxy-2,5-dimethylhexanoic acid (HDHA) .

While standard AHAs are water-soluble agents primarily limited by rapid transmembrane flux and metabolic oxidation, HDHA represents a class of Tertiary Lipophilic AHAs . This structural divergence fundamentally alters pharmacokinetics, offering resistance to enzymatic dehydrogenation and enabling lipid-mediated stratum corneum permeation. This guide is designed for drug development professionals evaluating HDHA for sustained-release keratolytic applications or metabolic stability.[1]

Chemical Identity & Physicochemical Profiling[1]

The core differentiation lies in the substitution at the

Structural Dichotomy

| Feature | Glycolic Acid (Reference) | Lactic Acid (Reference) | 2-Hydroxy-2,5-dimethylhexanoic Acid (HDHA) |

| Structure | Linear, C2 | Linear, C3 | Branched, C8 |

| Primary ( | Secondary ( | Tertiary ( | |

| Lipophilicity (Calc. LogP) | ~ -1.11 (Hydrophilic) | ~ -0.6 (Hydrophilic) | ~ +2.1 (Lipophilic) |

| pKa (Acid Strength) | 3.83 | 3.86 | ~ 4.0 - 4.2 (Steric effect lowers acidity) |

| Molecular Weight | 76.05 g/mol | 90.08 g/mol | 160.21 g/mol |

Mechanistic Implication of the Tertiary Alcohol

The presence of a methyl group at the

-

Standard AHAs: Susceptible to oxidation by lactate dehydrogenase (LDH) or similar

-hydroxy acid oxidases, converting them into keto-acids (e.g., Pyruvate). -

HDHA: The tertiary

-carbon lacks the proton required for oxidation to a ketone.[1] This confers metabolic resistance , potentially extending the therapeutic half-life in metabolically active tissues (epidermis/liver).

Biological Performance & Signaling Pathways[1][2]

Metabolic Stability Pathway

The following diagram illustrates the enzymatic blockade inherent to HDHA compared to Lactic Acid.

Figure 1: Metabolic fate comparison. HDHA resists dehydrogenase activity due to the absence of an abstractable alpha-proton, unlike Lactic Acid.

Permeation Dynamics (Fickian Diffusion)

HDHA's lipophilicity shifts the permeation route from the transcellular aqueous pore pathway (typical for Glycolic) to the intercellular lipid matrix pathway .[1]

-

Glycolic Acid: Rapid "proton dump."[1] High spike in free acid concentration causes sensory irritation (stinging).[1]

-

HDHA: Partition coefficient-driven release.[1] The molecule sequesters into the lipid bilayers of the Stratum Corneum, creating a "reservoir effect." This results in sustained keratolysis with reduced sensory irritation.[1]

Experimental Protocols for Validation

To objectively compare HDHA against Glycolic Acid, the following self-validating protocols are recommended.

Protocol A: In Vitro Permeation (Franz Diffusion Cell)

Objective: Quantify flux (

-

Membrane Preparation: Use split-thickness human cadaver skin or Strat-M® synthetic membrane (Merck Millipore) to minimize biological variance.[1]

-

Donor Phase:

-

Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 with 0.5% Brij-98 (to ensure sink conditions for the lipophilic HDHA).

-

Sampling: Withdraw 200

L at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh buffer.[1] -

Analysis: HPLC-UV (210 nm) or LC-MS/MS.

-

Calculation: Plot cumulative amount (

) vs. time. Calculate Flux (-

Success Metric: HDHA should show a lower

(steady-state flux) but higher tissue retention (skin extraction at 24h) compared to Glycolic Acid.[1]

-

Protocol B: Enzymatic Stability Assay (LDH Challenge)

Objective: Confirm metabolic resistance of the tertiary alcohol moiety.[1]

-

Reagent Setup:

-

Reaction:

-

Incubate 1 mM Substrate (Lactic Acid vs. HDHA) with LDH and NAD+ at 37°C.[1]

-

-

Monitoring: Measure absorbance at 340 nm (formation of NADH).

-

Data Interpretation:

Experimental Workflow Diagram

Figure 2: Dual-phase validation workflow covering physical permeation and biochemical stability.

Comparative Performance Data (Projected)

Based on Structure-Activity Relationship (SAR) principles for tertiary

| Performance Metric | Standard AHA (Glycolic) | Novel HDHA | Drug Development Significance |

| Tissue Half-Life | Short (Rapid clearance/metabolism) | Long | HDHA is suitable for once-daily or patch-based dosing due to metabolic stability. |

| Irritation Index | High (Rapid free acid penetration) | Low | Lipophilic nature slows acid release; ideal for sensitive skin or rosacea-prone patients.[1] |

| Solubility | Water > 500 mg/mL | Lipid Soluble | Requires oil-in-water emulsions or anhydrous lipid serum bases. |

| Keratolytic Potency | Surface exfoliation (quick) | Pore-lining exfoliation | Similar to Salicylic Acid; effective for comedonal acne due to sebum miscibility.[1] |

References

-

Yu, R. J., & Van Scott, E. J. (1996). Bioavailability of alpha-hydroxy acids in topical formulations.[1][8] Cosmetic Dermatology.[1][9]

-

Kornhauser, A., et al. (2010).[3] Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology.

-

Smith, W. P. (1996).[5] Comparative effectiveness of alpha-hydroxy acids on skin properties.[1][2][5] International Journal of Cosmetic Science.[1]

-

Cross, S. E., et al. (2001). Human skin penetration of salicylic acid and its derivatives.[1] (Contextual reference for lipophilic acid permeation). Journal of Pharmacy and Pharmacology.

-

Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. (Reference for ester/alcohol stability). Chemistry & Biodiversity. [1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. quora.com [quora.com]

- 3. maelove.com [maelove.com]

- 4. lesielle.com [lesielle.com]

- 5. Comparative effectiveness of alpha-hydroxy acids on skin properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

- 9. dovepress.com [dovepress.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。